![molecular formula C10H12F3NO B3016147 [3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol CAS No. 1003843-86-4](/img/structure/B3016147.png)
[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol: is an organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a phenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(dimethylamino)benzaldehyde and trifluoromethylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced through a trifluoromethylation reaction.
Reduction: The resulting intermediate is then reduced to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol has several scientific research applications:
Pharmaceuticals: The compound is explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with trifluoromethyl groups.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Research: The compound serves as a model compound in studies of trifluoromethylation reactions and their mechanisms.
Mécanisme D'action
The mechanism of action of [3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Dimethylamino)-5-(difluoromethyl)phenyl]methanol: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
[3-(Dimethylamino)-5-(fluoromethyl)phenyl]methanol: Contains a fluoromethyl group, offering different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in [3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from its difluoromethyl and fluoromethyl analogs .
Propriétés
IUPAC Name |
[3-(dimethylamino)-5-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-14(2)9-4-7(6-15)3-8(5-9)10(11,12)13/h3-5,15H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLQDVAAXZHUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole](/img/structure/B3016066.png)
![2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3016067.png)
![1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016068.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3016069.png)
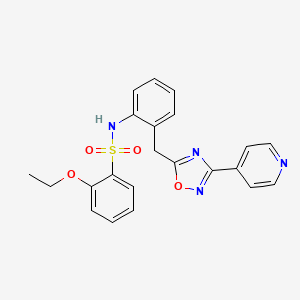
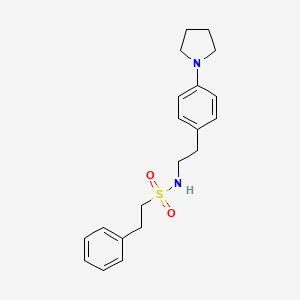
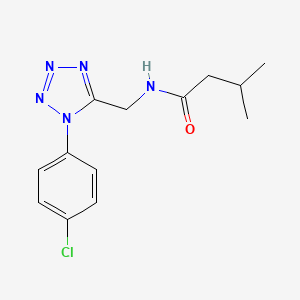

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)
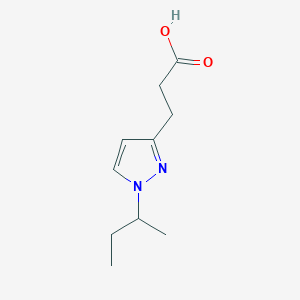
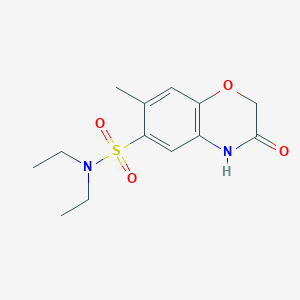
![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)
![3-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B3016085.png)
![2-Fluoro-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B3016087.png)
